
2-Fluoro-1-(2-nitrophenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-(2-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8FN2O2 It is characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to an ethan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(2-nitrophenyl)ethan-1-amine typically involves the reaction of 2-nitrobenzaldehyde with fluoroethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.
化学反应分析
Types of Reactions
2-Fluoro-1-(2-nitrophenyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofluoro derivatives, while reduction can produce various amine derivatives.
科学研究应用
2-Fluoro-1-(2-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Fluoro-1-(2-nitrophenyl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group may participate in redox reactions. These interactions can modulate biological pathways and result in various physiological effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-1-(4-nitrophenyl)ethan-1-amine
- 2-Fluoro-1-(3-nitrophenyl)ethan-1-amine
- 2-Fluoro-1-(2-nitrophenyl)ethan-1-one
Uniqueness
2-Fluoro-1-(2-nitrophenyl)ethan-1-amine is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs.
属性
分子式 |
C8H9FN2O2 |
|---|---|
分子量 |
184.17 g/mol |
IUPAC 名称 |
2-fluoro-1-(2-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9FN2O2/c9-5-7(10)6-3-1-2-4-8(6)11(12)13/h1-4,7H,5,10H2 |
InChI 键 |
LOGCXRKCDXGHRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(CF)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


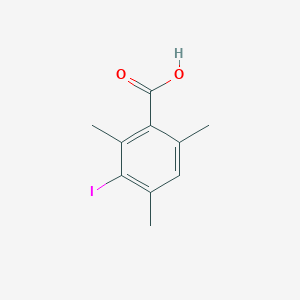
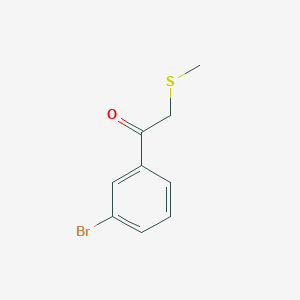
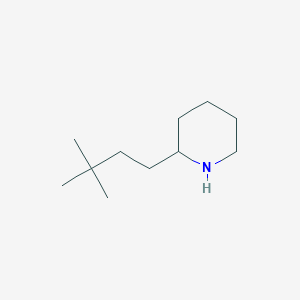
![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)


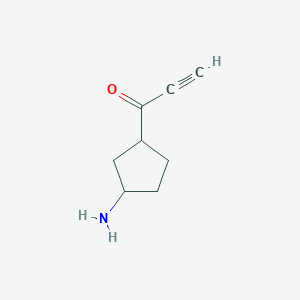

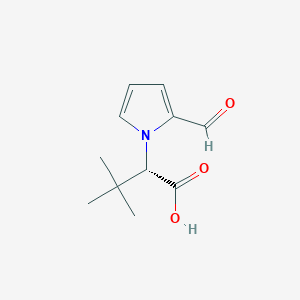

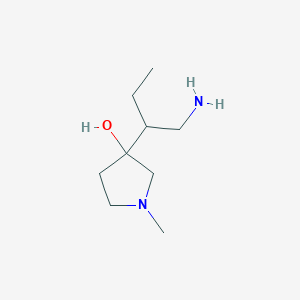

![4',4'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13225897.png)
